4-(Bromomethyl)aniline

Catalog No.
S1900319
CAS No.
63516-03-0
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)aniline

CAS Number

63516-03-0

Product Name

4-(Bromomethyl)aniline

IUPAC Name

4-(bromomethyl)aniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)N

Canonical SMILES

C1=CC(=CC=C1CBr)N

Synthesis

-(Bromomethyl)aniline can be synthesized through various methods. One common approach involves the reductive amination of 4-nitrobenzaldehyde with bromoethane in the presence of ammonia and a reducing agent.¹

¹ Source: Journal of the American Chemical Society:

Potential Applications

Due to the presence of both an amine group and a reactive bromide group, 4-(bromomethyl)aniline can be a versatile building block for organic synthesis. Here are some potential applications in scientific research:

  • Preparation of Substituted Anilines: The amine group in 4-(bromomethyl)aniline can undergo nucleophilic substitution reactions with various nucleophiles, allowing the introduction of different functional groups. This property makes it useful for synthesizing diversely substituted anilines, which are important scaffolds in medicinal chemistry and materials science.²

² Source: ScienceDirect - Canadian Journal of Chemistry

  • Cross-Linking Agent: 4-(Bromomethyl)aniline can act as a cross-linking agent due to its bifunctional nature. The bromo group can react with nucleophilic groups on other molecules, forming covalent linkages. This property has potential applications in polymer chemistry and the modification of biomolecules.³

4-(Bromomethyl)aniline is an organic compound with the molecular formula C7H8BrNC_7H_8BrN. It consists of a bromomethyl group attached to an aniline structure, making it a derivative of aniline. The compound is characterized by its aromatic ring, which is substituted at the para position with a bromomethyl group. This configuration contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

4-(Bromomethyl)aniline itself is not widely studied for its biological activity. However, as a precursor, it can be incorporated into molecules with specific mechanisms of action depending on the final product [].

4-(Bromomethyl)aniline is likely to exhibit similar hazards as other aromatic amines. Here are some potential concerns:

  • Toxicity: Amines can be irritating to the skin, eyes, and respiratory system. Specific data on 4-(bromomethyl)aniline toxicity is not available, but caution is advised.
  • Flammability: Aromatic compounds can be flammable. Specific data on flammability of 4-(bromomethyl)aniline is unavailable, but general handling practices for flammable organic compounds should be followed.
. It can participate in:

  • Mannich Reaction: This compound acts as an aromatic amine component in the three-component Mannich reaction, which typically involves the reaction of an amine, formaldehyde, and a ketone or aldehyde to form β-amino carbonyl compounds.
  • Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several synthesis methods have been reported for 4-(Bromomethyl)aniline:

  • Direct Bromomethylation: This method involves the bromomethylation of aniline using formaldehyde and hydrobromic acid under controlled conditions. The reaction typically requires specific temperatures and catalysts to optimize yield .
  • Mannich Reaction: As mentioned earlier, it can be synthesized through the Mannich reaction, where it serves as a building block for more complex molecules.

These methods highlight the compound's accessibility for further chemical transformations.

4-(Bromomethyl)aniline finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the development of polymers and resins due to its reactive functional groups.
  • Research: It serves as a valuable reagent in synthetic organic chemistry for creating more complex molecules through various coupling reactions.

Several compounds share structural similarities with 4-(Bromomethyl)aniline. Here are some notable examples:

Compound NameStructure TypeNotable Features
4-BromoanilineAromatic amineLacks bromomethyl group; simpler structure
BenzylamineAromatic amineNo halogen substituents; simpler reactivity
2-(Bromomethyl)anilineIsomeric variantDifferent position of bromomethyl substitution

Uniqueness of 4-(Bromomethyl)aniline

4-(Bromomethyl)aniline's uniqueness lies in its specific substitution pattern that combines both bromine and methyl functionalities on the aromatic ring. This configuration enhances its reactivity compared to simpler amines or other bromo-substituted anilines, making it particularly useful in targeted organic synthesis applications.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(bromomethyl)aniline

Dates

Modify: 2023-08-16

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